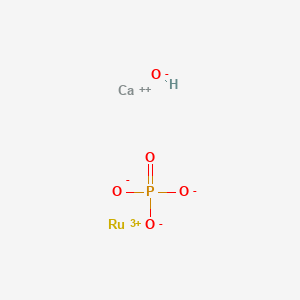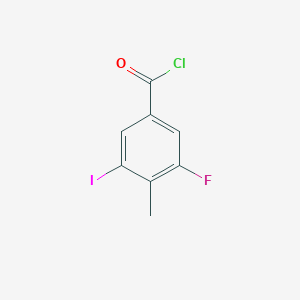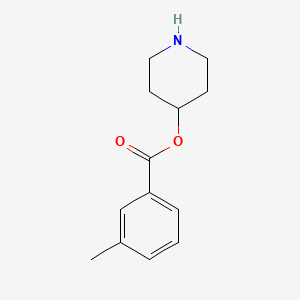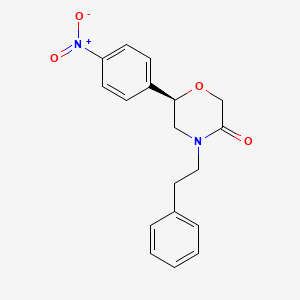
calcium;ruthenium(3+);hydroxide;phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium ruthenium(3+) hydroxide phosphate is a complex inorganic compound with the molecular formula CaH3O5PRu
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of calcium ruthenium(3+) hydroxide phosphate typically involves the reaction of calcium phosphate with a ruthenium-containing precursor under controlled conditions. One common method is the sol-gel synthesis, which allows for the preparation of high-purity and well-defined materials. This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the final product .
Industrial Production Methods: Industrial production of calcium ruthenium(3+) hydroxide phosphate may involve similar synthetic routes but on a larger scale. The sol-gel method can be adapted for industrial use, providing a cost-effective and scalable approach to producing this compound. Additionally, gas-phase separation techniques can be employed to recover ruthenium from catalysts and other sources, which can then be used in the synthesis of calcium ruthenium(3+) hydroxide phosphate .
化学反応の分析
Types of Reactions: Calcium ruthenium(3+) hydroxide phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of ruthenium and the presence of other functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of calcium ruthenium(3+) hydroxide phosphate include oxidizing agents such as nitric acid and reducing agents like hydrogen gas. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of calcium ruthenium(3+) hydroxide phosphate depend on the specific reaction conditions. For example, oxidation reactions may yield ruthenium oxides, while reduction reactions can produce lower oxidation state ruthenium compounds .
科学的研究の応用
Calcium ruthenium(3+) hydroxide phosphate has several scientific research applications, particularly in the fields of catalysis and materials science. In catalysis, ruthenium-based compounds are recognized for their excellent activity in hydrogen evolution reactions, making them valuable for hydrogen production from water electrolysis . Additionally, this compound can be used in the development of advanced materials with unique electronic and magnetic properties .
作用機序
The mechanism of action of calcium ruthenium(3+) hydroxide phosphate involves the interaction of ruthenium ions with various molecular targets. In catalysis, ruthenium acts as an active site for the adsorption and activation of reactant molecules, facilitating chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the reactants involved .
類似化合物との比較
Similar Compounds: Similar compounds to calcium ruthenium(3+) hydroxide phosphate include other ruthenium-based phosphates and hydroxides, such as ruthenium(III) phosphate and ruthenium(III) hydroxide. These compounds share some chemical properties with calcium ruthenium(3+) hydroxide phosphate but differ in their specific applications and reactivity .
Uniqueness: Calcium ruthenium(3+) hydroxide phosphate is unique due to the presence of both calcium and ruthenium in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and materials science. The incorporation of calcium can also enhance the stability and functionality of the compound compared to other ruthenium-based materials .
特性
CAS番号 |
850723-06-7 |
|---|---|
分子式 |
CaHO5PRu+ |
分子量 |
253.1 g/mol |
IUPAC名 |
calcium;ruthenium(3+);hydroxide;phosphate |
InChI |
InChI=1S/Ca.H3O4P.H2O.Ru/c;1-5(2,3)4;;/h;(H3,1,2,3,4);1H2;/q+2;;;+3/p-4 |
InChIキー |
MCLKFKGYQSLARH-UHFFFAOYSA-J |
正規SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)

![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)

![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)


![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)




